
n-(4-Cyanophenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Cyanophenyl)picolinamide: is an organic compound with the molecular formula C13H9N3O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chan–Lam Coupling Reaction: One of the most common methods for synthesizing n-(4-Cyanophenyl)picolinamide involves the Chan–Lam coupling reaction.
Cyanoacetylation of Amines: Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: n-(4-Cyanophenyl)picolinamide can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the cyano group.
Condensation Reactions: It can participate in condensation reactions with ketones to form heterocyclic compounds.
Common Reagents and Conditions:
Copper Catalysts: Used in Chan–Lam coupling reactions.
Alkyl Cyanoacetates: Used in cyanoacetylation reactions.
Major Products Formed:
Pyridinium Salts: Formed during reactions with ketones.
Heterocyclic Compounds: Formed through condensation reactions.
Scientific Research Applications
Chemistry: n-(4-Cyanophenyl)picolinamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme activities and protein interactions. It has been used in the production of 2-picolinamide through biocatalysis .
Medicine: It has been studied for its antifungal properties and its interaction with fungal enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of n-(4-Cyanophenyl)picolinamide involves its interaction with specific molecular targets. For example, in antifungal applications, it targets the cytochrome bc1 complex, binding to the Qi-site and inhibiting the enzyme’s activity . This inhibition disrupts the electron transport chain, leading to the death of the fungal cells.
Comparison with Similar Compounds
Picolinamide (C6H6N2O): A simpler analog of n-(4-Cyanophenyl)picolinamide, used in various chemical and biological applications.
N-(2-Cyanophenyl)picolinamide (C13H9N3O): Another analog with the cyano group in a different position, used in similar applications.
Uniqueness: this compound is unique due to the specific positioning of the cyano group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C13H9N3O |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
N-(4-cyanophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-6-11(7-5-10)16-13(17)12-3-1-2-8-15-12/h1-8H,(H,16,17) |
InChI Key |
WUYINQBOZASLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


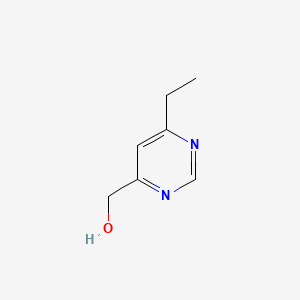
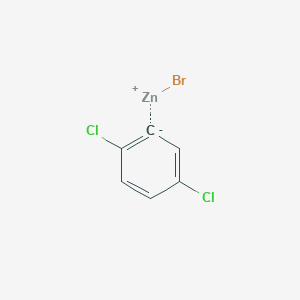
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
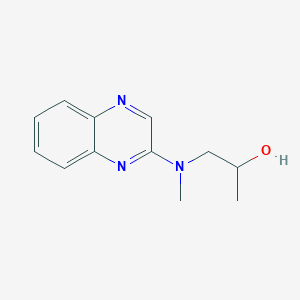

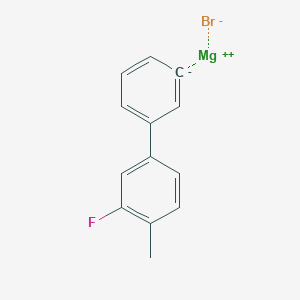

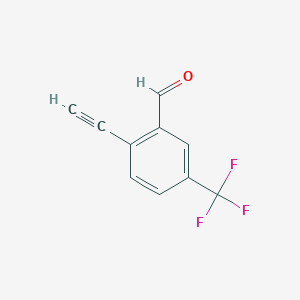
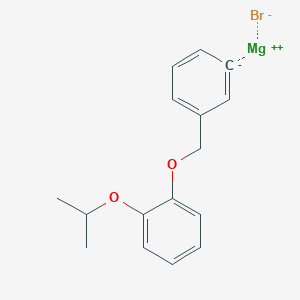
![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)


